- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of Amides, Organic Letters, 2022, 24(14), 2778-2782
Cas no 942-92-7 (Caprophenone)
Caprophenone structure
Product Name:Caprophenone
CAS No:942-92-7
MF:C12H16O
MW:176.254843711853
MDL:MFCD00009512
CID:83240
PubChem ID:70337
Update Time:2023-11-22
Caprophenone Chemical and Physical Properties
Names and Identifiers
-
- Hexanophenone
- n-Amyl phenyl ketone~Phenyl n-pentyl ketone
- Amyl phenyl ketone
- n-Hexanophenone
- n-Hexanophenoneneat
- 1-phenyl-1-hexanon
- 1-Phenyl-1-hexanone
- 1-phenyl-1-hexaphenone
- 1-phenyl-hexan-1-one
- CAPROPHENONE
- cyclobutylphenyl ketone
- Hexaphenone
- n-pentyl phenyl ketone
- pentyl phenyl ketone
- phenyl pentyl ketone
- 1-Benzoylpentane
- NSC 8480
- 1-phenylhexan-1-one
- 1-Hexanone, 1-phenyl-
- 4-ethylbutyrophenone
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Hexanophenone, 98%
- Q63409590
- NSC8480
- n-Amylphenyl ketone
- n-Amyl phenyl ketone
- Hexanophenone, 99%
- HEXANO PHENONE
- Hexanophenone, >=99%
- 1-Phenyl-1-hexanone (ACI)
- Hexanophenone (6CI, 8CI)
- Caprophenone
-
- MDL: MFCD00009512
- Inchi: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
- InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
- SMILES: O=C(CCCCC)C1C=CC=CC=1
- BRN: 1908667
Computed Properties
- Exact Mass: 176.12000
- Monoisotopic Mass: 176.120115130 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.5
- Molecular Weight: 176.25
Experimental Properties
- Color/Form: Not determined
- Density: 0.958 g/mL at 25 °C(lit.)
- Melting Point: 25-26 °C (lit.)
- Boiling Point: 265 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.5105(lit.)
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 17.07000
- LogP: 3.44960
- Solubility: Not determined
Caprophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H316-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
Caprophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Caprophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863027-500g |
Hexanophenone |
942-92-7 | ≥98%(GC) | 500g |
¥3,914.00 | 2022-01-10 | |
| TRC | C242230-5g |
Caprophenone |
942-92-7 | 5g |
$ 58.00 | 2023-09-08 | ||
| TRC | C242230-10g |
Caprophenone |
942-92-7 | 10g |
$ 92.00 | 2023-09-08 | ||
| TRC | C242230-25g |
Caprophenone |
942-92-7 | 25g |
$ 201.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H156993-100g |
Caprophenone |
942-92-7 | >98.0%(GC) | 100g |
¥582.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H156993-25G |
Caprophenone |
942-92-7 | >98.0%(GC) | 25g |
¥194.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H156993-500G |
Caprophenone |
942-92-7 | >98.0%(GC) | 500g |
¥2069.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H156993-5g |
Caprophenone |
942-92-7 | >98.0%(GC) | 5g |
¥127.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-5G |
Caprophenone |
942-92-7 | 5g |
¥402.6 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-25G |
Caprophenone |
942-92-7 | 25g |
¥784.07 | 2023-11-05 |
Caprophenone Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Reference
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls, Organic Letters, 2023, 25(29), 5486-5491
Production Method 4
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Reference
- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to Ketones, Organic Letters, 2020, 22(4), 1265-1269
Production Method 5
Reaction Conditions
1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Reference
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydride, European Journal of Organic Chemistry, 2002, (19), 3254-3267
Production Method 6
Reaction Conditions
1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- An effective one-pot conversion of acid chlorides to aldehydes and ketones, Tetrahedron Letters, 2013, 54(24), 3199-3203
Production Method 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C
Reference
- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst, Journal of Catalysis, 2022, 413, 365-373
Production Method 8
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770
Production Method 9
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Water ; rt; 60 h, 95 °C
1.2 Reagents: Water ; rt; 60 h, 95 °C
Reference
- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted Catalysis, Chemistry - A European Journal, 2012, 18(35), 11107-11114
Production Method 10
Reaction Conditions
1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C
Reference
- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols, ACS Omega, 2019, 4(6), 10741-10754
Production Method 11
Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine , Palladium diacetate Solvents: Tetrahydrofuran
Reference
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides, Angewandte Chemie, 2001, 40(18), 3458-3460
Production Method 12
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
Reference
- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,
Production Method 13
Reaction Conditions
1.1 Catalysts: Gallium nitride Solvents: Heptane ; 4 h, 90 °C
Reference
- Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts Reaction, ChemistrySelect, 2016, 1(19), 6062-6068
Production Method 14
Production Method 15
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C
Reference
- Preparation and characterization of a magnetic catalyst for coupling reactions, Journal of Coordination Chemistry, 2023, 76(3-4), 467-478
Production Method 16
Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt
Reference
- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanol, Synlett, 2004, (10), 1686-1690
Production Method 17
Production Method 18
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C
Reference
- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphere, Tetrahedron, 2014, 70(14), 2431-2438
Production Method 19
Reaction Conditions
1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt
Reference
- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediators, Synlett, 2005, (20), 3151-3153
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C
Reference
- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr Complex, Organic Letters, 2005, 7(18), 4017-4019
Caprophenone Raw materials
- Phenylboronic acid
- Hexanoic anhydride
- 1,3-Dithiane, 2-pentyl-2-phenyl-
- Hexanoic acid,2-cyano-, ethyl ester
- 1-Phenyl-1-hexyne
- phenyllithium
- 2-Bromoacetophenone
- Hexanoic acid, 2-pyridinyl ester
- 2,6-Piperidinedione, 1-benzoyl-
- 3-Buten-1-ol
- Acetophenone
- 1-Butanol
- Zinc, bromopentyl-
- 1-Phenyl-1-hexanol
- 1-Hexanone, 6-bromo-1-phenyl-
- Benzenemethanol, α-(1E)-1-penten-1-yl-
Caprophenone Preparation Products
Caprophenone Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
(CAS:942-92-7)
Order Number:SFD1520
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:942-92-7)Hexanophenone
Order Number:sfd16038
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:942-92-7)Caprophenone
Order Number:A1207531
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):248.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:942-92-7)Hexanophenone, ≥ 98.0%
Order Number:LE15090;LE5524
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com
Caprophenone Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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